molecular formula C9H17N B15130988 6-Methylspiro[2.5]octan-6-amine

6-Methylspiro[2.5]octan-6-amine

Katalognummer: B15130988
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: WEPJHWIAONUGBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylspiro[25]octan-6-amine is a chemical compound with the molecular formula C₉H₁₇N It is characterized by a spirocyclic structure, which includes a spiro[25]octane ring system with a methyl group and an amine functional group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylspiro[2.5]octan-6-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a ketone or an aldehyde, in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylspiro[2.5]octan-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

6-Methylspiro[2.5]octan-6-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methylspiro[2.5]octan-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique biological activities by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methylspiro[2.5]octan-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spirocyclic structure and the presence of both a methyl group and an amine group at the 6th position make it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

6-methylspiro[2.5]octan-6-amine

InChI

InChI=1S/C9H17N/c1-8(10)2-4-9(5-3-8)6-7-9/h2-7,10H2,1H3

InChI-Schlüssel

WEPJHWIAONUGBH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CC1)CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.